N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]-3-phenylpropanamide
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Overview
Description
N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]-3-phenylpropanamide is a synthetic organic compound with a complex structure It features a pyrimidine ring substituted with dimethylamino and dimethyl groups, and a phenylpropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]-3-phenylpropanamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include the preparation of intermediates, purification through crystallization or chromatography, and final product isolation. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for maximizing yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The dimethylamino group can be oxidized to form N-oxide derivatives.
Reduction: The pyrimidine ring can be reduced under hydrogenation conditions.
Substitution: The dimethylamino group can be substituted with other nucleophiles, such as halides or alkyl groups
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas are typical.
Substitution: Nucleophiles like sodium iodide (NaI) or alkyl halides in the presence of a base
Major Products
The major products formed from these reactions include N-oxide derivatives, reduced pyrimidine compounds, and various substituted analogs .
Scientific Research Applications
N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]-3-phenylpropanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties
Mechanism of Action
The mechanism of action of N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]-3-phenylpropanamide involves its interaction with molecular targets such as DNA and enzymes. It can intercalate into DNA, disrupting the normal function of topoisomerases, which are enzymes involved in DNA replication and repair. This disruption can lead to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
N-[2-(Dimethylamino)ethyl]acridine-4-carboxamide: Another DNA-intercalating agent with similar cytotoxic properties.
Poly(2-(dimethylamino)ethyl methacrylate): A polymer with applications in drug delivery and nanotechnology
Uniqueness
N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]-3-phenylpropanamide is unique due to its specific structural features, such as the combination of a pyrimidine ring with a phenylpropanamide moiety. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]-3-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c1-12-16(13(2)19-17(18-12)21(3)4)20-15(22)11-10-14-8-6-5-7-9-14/h5-9H,10-11H2,1-4H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIURJFSNMIQZLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N(C)C)C)NC(=O)CCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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